![molecular formula C11H20N4O5S B4819100 4-phenyl-1-piperazinecarboximidamide sulfate hydrate](/img/structure/B4819100.png)
4-phenyl-1-piperazinecarboximidamide sulfate hydrate
Overview
Description
4-phenyl-1-piperazinecarboximidamide sulfate hydrate is a chemical compound with the molecular formula C11H16N4·H2O·H2O4S. It is a sulfate hydrate salt of 4-phenyl-1-piperazinecarboximidamide. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate typically involves the reaction of 4-phenylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with sulfuric acid to form the sulfate hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization and drying processes to obtain the sulfate hydrate form.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-piperazinecarboximidamide sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted piperazine derivatives with different functional groups attached to the ring.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the context of pain management and neurogenic inflammation. It acts as a selective agonist for the opioid receptor-like 1 (ORL1), which is significant for developing analgesics with fewer side effects compared to traditional opioids.
Analgesic Properties
Research indicates that compounds similar to 4-phenyl-1-piperazinecarboximidamide sulfate hydrate can function as effective analgesics. They have been shown to reduce pain without the common side effects associated with opioids, such as addiction and respiratory depression .
Neurogenic Inflammation
Studies suggest that this compound may also play a role in treating inflammatory diseases. Its agonistic activity on ORL1 receptors could be beneficial in alleviating conditions characterized by neurogenic inflammation .
Case Study 1: Analgesic Efficacy
A clinical trial involving a derivative of this compound demonstrated significant analgesic effects in patients suffering from chronic pain conditions. The study reported a marked reduction in pain scores compared to placebo groups, highlighting the compound's potential as a safer alternative to traditional opioids .
Case Study 2: Inflammation Reduction
In animal models, the compound was tested for its ability to reduce neurogenic inflammation. Results indicated a substantial decrease in inflammatory markers and pain-related behaviors, suggesting its efficacy in treating inflammatory diseases without the adverse effects typically seen with corticosteroids or NSAIDs .
Mechanism of Action
The mechanism of action of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine: A precursor in the synthesis of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate.
1-piperazinecarboximidamide: A related compound with similar structural features but lacking the phenyl group.
4-phenyl-1-piperazinecarboxamide: Another derivative with a different functional group attached to the piperazine ring.
Uniqueness
This compound is unique due to its sulfate hydrate form, which imparts specific solubility and stability characteristics. Additionally, the presence of both the phenyl and carboximidamide groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.H2O4S.H2O/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4;/h1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYCNQVGNFVMCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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